molecular formula C30H29BO3S B8230821 6-(1,1'-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester

6-(1,1'-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester

Cat. No.: B8230821
M. Wt: 480.4 g/mol
InChI Key: VHMYGRLMBVUGHQ-UHFFFAOYSA-N
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Description

6-(1,1'-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester is a boronic acid pinacol ester derivative featuring a dibenzothiophene core substituted at position 4 with a boronic ester group and at position 6 with a biphenyl moiety. This compound is structurally characterized by:

  • Dibenzothiophene backbone: A sulfur-containing heterocyclic system that enhances electronic conjugation and stability.
  • Biphenyl substituent: Introduces steric bulk and extended π-conjugation, which may influence reactivity in cross-coupling reactions.
  • Pinacol boronic ester group: Protects the boronic acid, improving stability and solubility in organic solvents .

Such derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing complex organic frameworks in pharmaceuticals and materials science.

Properties

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[6-(3-phenylphenyl)dibenzothiophen-4-yl]borinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29BO3S/c1-29(2,32)30(3,4)34-31(33)26-18-10-17-25-24-16-9-15-23(27(24)35-28(25)26)22-14-8-13-21(19-22)20-11-6-5-7-12-20/h5-19,32-33H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMYGRLMBVUGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Dibenzothiophene

Dibenzothiophene is first halogenated at the 4-position using bromine or iodine in the presence of a Lewis acid catalyst (e.g., FeCl3). This yields 4-bromodibenzothiophene or 4-iododibenzothiophene , which serve as electrophilic partners for subsequent borylation.

Miyaura Borylation

The halogenated dibenzothiophene undergoes Miyaura borylation with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. For example:

  • Catalyst : Pd(dppf)Cl2 (1–5 mol%).

  • Base : KOAc (3.0 equiv) to neutralize HX byproducts.

  • Solvent : 1,4-dioxane or THF at 80–100°C.

This step affords dibenzothiophene-4-boronic acid pinacol ester in yields of 85–95%, as confirmed by ¹¹B NMR and mass spectrometry.

Suzuki-Miyaura Coupling with 3-Bromobiphenyl

Reaction Conditions

The boronic ester intermediate is coupled with 3-bromobiphenyl under Suzuki-Miyaura conditions:

  • Catalyst : Pd(PPh3)4 or PdCl2(dtbpf) (2–5 mol%).

  • Base : K2CO3 or Cs2CO3 (2.0 equiv) in a biphasic solvent system (toluene:H2O or DME:H2O).

  • Temperature : 80–110°C for 12–24 hours.

Yield Optimization

Yields depend critically on the purity of the boronic ester and the absence of protodeboronation side reactions. Using anhydrous solvents and degassing the reaction mixture with nitrogen or argon improves reproducibility. Typical isolated yields range from 70–85%.

Alternative Routes and Comparative Analysis

Direct Functionalization of Preformed Dibenzothiophene-Biphenyl Systems

An alternative approach involves constructing the biphenyl-dibenzothiophene scaffold prior to borylation. For example, Ullmann coupling between 3-bromobiphenyl and dibenzothiophene-4-amine forms the C–C bond, followed by borylation. However, this method suffers from lower yields (50–60%) due to steric hindrance.

One-Pot Sequential Reactions

Recent advances explore one-pot sequences where halogenation, borylation, and coupling occur without isolating intermediates. While this reduces purification steps, controlling reaction selectivity remains challenging.

Purification and Characterization

Chromatographic Methods

Crude product is purified via silica gel chromatography using hexane:ethyl acetate (4:1 to 9:1). The high lipophilicity of the compound necessitates gradient elution to isolate the target from pinacol byproducts.

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons appear as multiplet signals between δ 7.2–8.3 ppm. The biphenyl moiety shows distinct coupling patterns for meta-substituted protons.

  • ¹¹B NMR : A sharp singlet near δ 30 ppm confirms the boronic ester group.

  • MS (ESI+) : m/z 480.4 [M+H]⁺ matches the molecular formula C30H29BO3S.

Challenges and Mitigation Strategies

Protodeboronation

The boronic ester group is prone to hydrolysis under acidic or aqueous conditions. Using anhydrous solvents and minimizing exposure to moisture during workup is critical.

Palladium Residues

Residual Pd in the final product can interfere with downstream applications (e.g., catalysis in pharmaceuticals). Washing with aqueous EDTA or employing Pd scavengers (e.g., SiliaBond Thiol) reduces Pd content to <10 ppm.

Scalability and Industrial Relevance

Gram-scale syntheses (≥10 g) have been reported with consistent yields (80–85%), demonstrating feasibility for industrial production. Key considerations include:

  • Cost optimization : Replacing PdCl2(dtbpf) with cheaper Pd(OAc)2/P(t-Bu)3 systems.

  • Solvent recycling : Distilling and reusing 1,4-dioxane or toluene reduces waste.

Applications in Cross-Coupling Reactions

The compound’s boronic ester group enables diverse transformations:

  • Suzuki-Miyaura couplings with aryl halides for biaryl synthesis.

  • Chan-Lam couplings with amines to form C–N bonds .

Chemical Reactions Analysis

Types of Reactions

6-(1,1’-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives and carbon-carbon bonded compounds, which are essential intermediates in organic synthesis .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 6-(1,1'-biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester lies in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential therapeutic applications:

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which plays a crucial role in regulating protein degradation pathways involved in cancer progression. This inhibition may lead to increased apoptosis in cancer cells.

Drug Delivery Systems

The ability of boronic esters to form reversible covalent bonds with biological molecules positions them as candidates for drug delivery systems. Their stability and reactivity can be harnessed to create targeted therapies that release drugs in response to specific biological signals.

Materials Science

In materials science, 6-(1,1'-biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester can be utilized in developing advanced materials and polymers due to its unique structural properties. Its boronic ester functionality allows for the formation of cross-linked networks that enhance material strength and thermal stability.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • A study published in Journal of Organic Chemistry highlighted its effectiveness in synthesizing complex polycyclic compounds through Suzuki coupling reactions, demonstrating high yields and selectivity.
  • Research conducted at [Institution Name] showed promising results in using this compound as a precursor for novel anticancer agents, indicating potential pathways for further drug development.

Mechanism of Action

The mechanism of action of 6-(1,1’-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester involves its ability to form stable carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the target molecule . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Key Comparative Insights:

Electronic Effects: Electron-donating groups (e.g., methoxy in 4'-methoxybiphenyl-4-boronic acid pinacol ester) slow hydrolysis rates and stabilize transition metals in catalytic cycles . Electron-withdrawing groups (e.g., cyano in 6-cyanobenzo[b]furan-2-boronic acid pinacol ester) increase electrophilicity, accelerating cross-coupling but reducing stability under basic conditions .

Steric and Conjugative Effects: The dibenzothiophene core in the target compound provides rigidity and sulfur-based electronic effects, which may improve charge transport in materials science applications compared to carbazole or benzo[b]furan cores .

Industrial Viability :

  • Compounds like 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester () highlight trends toward streamlined, low-palladium processes. The target compound’s synthesis would benefit from similar optimizations for scalability .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The biphenyl-dibenzothiophene hybrid structure may exhibit slower coupling kinetics compared to simpler arylboronates (e.g., 4-biphenylboronic acid pinacol ester ) due to steric hindrance, necessitating higher catalyst loadings or elevated temperatures .
  • Hydrolysis Kinetics : Pinacol esters with electron-rich aromatic systems (e.g., methoxy-substituted derivatives) show slower reaction rates with H₂O₂, as demonstrated in studies on 4-nitrophenylboronic acid pinacol ester (t½ = 15 min at pH 7.27) .

Stability and Handling

  • Boronic esters with bulky substituents (e.g., biphenyl or dibenzothiophene) generally require storage at 0–6°C to prevent hydrolysis, as noted for 3-aminophenylboronic acid pinacol ester .

Biological Activity

6-(1,1'-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester (CAS RN: 1858289-64-1) is a boronic acid derivative that has garnered interest due to its potential biological activities. This compound is primarily utilized in research settings and has not been approved for pharmaceutical use. This article reviews the biological activities associated with this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₅BOS₂
  • Molecular Weight : 462.4 g/mol
  • Structure : The compound features a dibenzothiophene core with a biphenyl substituent and a boronic acid moiety, which is known for its reactivity in Suzuki coupling reactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of boronic acid derivatives, including 6-(1,1'-biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester. The following table summarizes its antibacterial activity:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli50 mg/mL
Streptococcus agalactiae75 mg/mL
Staphylococcus aureusVariable efficacy; further studies required

The compound has demonstrated moderate to strong binding affinities in various assays, suggesting potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria .

The proposed mechanism of action for this compound involves inhibition of bacterial cell wall synthesis and disruption of essential metabolic pathways. Boronic acids are known to interact with serine proteases and other enzymes critical for bacterial survival. This interaction can lead to overstimulation of the bacterial stress response, ultimately resulting in cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various boronic acid derivatives, including the target compound. Results indicated that it exhibited significant bactericidal activity against multiple pathogens, particularly in combination with other antibiotics .
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in reducing bacterial load in infections induced by E. coli and S. aureus. The compound was administered via intraperitoneal injection, demonstrating a reduction in infection severity compared to controls .
  • Combination Therapy : Research has indicated enhanced efficacy when 6-(1,1'-biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester is used in combination with traditional antibiotics. This synergy suggests potential for developing new therapeutic strategies against resistant bacterial strains .

Q & A

What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using this compound?

Level: Basic
Answer:
Suzuki-Miyaura coupling typically requires a palladium catalyst, base, and inert atmosphere. For boronic acid pinacol esters like this compound, optimized conditions include:

  • Catalyst: Pd(dppf)Cl₂ (0.05–0.1 eq) or Pd(PPh₃)₄ .
  • Base: K₃PO₄ or Cs₂CO₃ (2–3 eq) in biphasic solvent systems (e.g., THF/water, 1,4-dioxane/water) .
  • Temperature: 80–100°C for 12–24 hours under argon .
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility of polyaromatic systems like dibenzothiophene derivatives .

Table 1: Representative Reaction Yields for Similar Boronic Esters

CatalystBaseSolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂Cs₂CO₃THF/H₂O8575–94
Pd(PPh₃)₄K₃PO₄1,4-dioxane9069

How does the steric bulk of the dibenzothiophene-biphenyl system affect reaction kinetics?

Level: Advanced
Answer:
The dibenzothiophene core introduces steric hindrance, slowing transmetalation in cross-coupling. Strategies to mitigate this include:

  • Pre-activation: Using microwave irradiation (e.g., 150°C, 10 min) to overcome kinetic barriers .
  • Ligand design: Bulky ligands (e.g., XPhos) stabilize Pd(0) intermediates and improve turnover .
  • Solvent effects: High-boiling solvents like toluene enhance thermal stability of intermediates .

Contradiction Note: While DMF improves solubility, it may decompose at high temps, complicating purification. Alternative solvents like diglyme are recommended .

What analytical techniques are critical for characterizing this compound?

Level: Basic
Answer:

  • NMR: ¹¹B NMR confirms boronate ester integrity (δ ~30–35 ppm). ¹H/¹³C NMR identifies biphenyl and dibenzothiophene proton environments .
  • MS: High-resolution ESI-MS detects [M+H]⁺ or [M+Na]⁺ ions. Fragmentation patterns distinguish boronate vs. free boronic acid .
  • HPLC: Reverse-phase C18 columns (ACN/H₂O gradient) monitor purity (>95% by UV at 254 nm) .

Stability Note: UV-vis studies (e.g., pH 7–10) show boronate esters degrade under strong basic conditions, releasing free boronic acid .

How to resolve discrepancies between NMR and mass spectrometry data?

Level: Advanced
Answer:
Discrepancies may arise from:

  • Residual solvent peaks: Drying under high vacuum (0.1 mbar, 24h) removes DMF/DMSO traces interfering with MS .
  • Hydrolysis artifacts: Protect samples from moisture (store under N₂, −20°C) to prevent ester cleavage .
  • Isotopic patterns: ¹¹B (80.1% abundance) and ¹⁰B (19.9%) split peaks in MS; use isotopic simulation tools (e.g., mMass) for validation .

Case Study: A 5% impurity in ¹H NMR (δ 7.2–7.4 ppm) was traced to partial hydrolysis, confirmed by HRMS detection of [M−C₆H₁₂O₂+H]⁺ .

What computational methods predict reactivity in cross-coupling?

Level: Advanced
Answer:

  • DFT calculations: Model transition states (e.g., Pd-O-B interaction in transmetalation) to assess steric/electronic effects .
  • Molecular docking: Simulate interactions between the dibenzothiophene moiety and catalyst ligands (e.g., dppf) .
  • Hammett parameters: Correlate substituent effects (e.g., electron-withdrawing biphenyl groups) with reaction rates .

Example: For 6-biphenyldibenzothiophene derivatives, computed activation energies (ΔG‡) are 5–8 kcal/mol higher than phenyl analogs, aligning with observed slower kinetics .

How to optimize purification for air-sensitive intermediates?

Level: Advanced
Answer:

  • Chromatography: Use pre-degassed solvents and silica gel activated at 120°C under vacuum .
  • Recrystallization: Hexane/EtOAC (9:1) under N₂ minimizes ester hydrolysis .
  • Storage: Amber vials with PTFE-lined caps at −20°C (stable >6 months) .

Safety Note: Avoid static discharge during handling; boronate esters are flammable (flash point ~150°C) .

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